N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide” is a complex organic compound that features both benzodioxin and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxin Moiety: This could be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Formation of the Benzothiazole Moiety: This might involve the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step would involve coupling the benzodioxin and benzothiazole moieties through an acetamide linkage, possibly using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Given its complex structure, the compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Uniqueness
The unique combination of benzodioxin and benzothiazole moieties in “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide” could confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C17H14N2O4S/c20-16(10-19-12-3-1-2-4-15(12)24-17(19)21)18-11-5-6-13-14(9-11)23-8-7-22-13/h1-6,9H,7-8,10H2,(H,18,20) |
InChI Key |
BYMOPJGPMRQTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
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